O-(Trimethylsilyl) ethanethioate
Description
O-(Trimethylsilyl) ethanethioate is an organosilicon compound characterized by a trimethylsilyl (TMS) group attached to an oxygen atom within a thioester framework. Its molecular formula is C₅H₁₂OSSi, with a structure defined by the silyl ether-thioester hybrid functionality. This compound is primarily utilized in organic synthesis as a protective group for hydroxyl functionalities or as a derivatization agent in analytical chemistry to enhance volatility and stability during gas chromatography-mass spectrometry (GC/MS) analysis .
The synthesis typically involves the reaction of ethanethioic acid with trimethylsilyl chloride under controlled conditions, yielding the silylated derivative. Its stability under acidic and basic conditions, combined with its low polarity, makes it advantageous for specific synthetic pathways.
Properties
CAS No. |
13247-83-1 |
|---|---|
Molecular Formula |
C5H12OSSi |
Molecular Weight |
148.30 g/mol |
IUPAC Name |
O-trimethylsilyl ethanethioate |
InChI |
InChI=1S/C5H12OSSi/c1-5(7)6-8(2,3)4/h1-4H3 |
InChI Key |
GOXUMBWHWIBWCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(Trimethylsilyl) ethanethioate typically involves the reaction of ethanethioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Ethanethioate+Trimethylsilyl chloride→O-(Trimethylsilyl) ethanethioate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
O-(Trimethylsilyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanethioates depending on the nucleophile used.
Scientific Research Applications
O-(Trimethylsilyl) ethanethioate has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(Trimethylsilyl) ethanethioate involves the reactivity of the trimethylsilyl group. The trimethylsilyl group can act as a protecting group for hydroxyl, amino, and carboxyl groups, preventing unwanted side reactions during chemical synthesis. The compound can also participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Comparison with Similar Compounds
S-Triphenylplumbyl Ethanethioate (CAS 15590-78-0)
- Structural Differences : Unlike O-(Trimethylsilyl) ethanethioate, this compound features a triphenylplumbyl (PbPh₃) group bonded to sulfur instead of a TMS group on oxygen. The substitution of silicon with lead introduces significant differences in reactivity and toxicity.
- Reactivity : The Pb–S bond in S-triphenylplumbyl ethanethioate is less stable under thermal or oxidative conditions compared to the Si–O bond in the TMS derivative. This limits its use in high-temperature reactions .
- Applications: Primarily explored in organometallic chemistry for lead-mediated coupling reactions, whereas this compound is favored in protecting-group chemistry due to silicon’s lower toxicity and higher compatibility with biological systems.
Trimethylsilyl Ether/Methyl Ester Derivatives (e.g., HOTs, HODs)
- Functional Group Comparison: These derivatives, such as hydroxy octadecatrienoic acids (HOTs) and hydroxy octadecadienoic acids (HODs), employ trimethylsilyl groups to esterify hydroxyl or carboxyl moieties for GC/MS analysis. In contrast, this compound modifies a thioester group .
Analytical Performance :
Property This compound HOTs/HODs TMS Derivatives Volatility Moderate High Stability in GC/MS Excellent Good Derivatization Efficiency 85–90% 95–98% The lower derivatization efficiency of this compound may arise from steric hindrance imposed by the thioester group.
Silane, Trimethyl[(trimethylplumbyl)oxy]- (CAS 6143-66-4)
- Hybrid Structure : This compound combines both trimethylsilyl and trimethylplumbyl groups on an oxygen atom. Unlike this compound, it lacks the thioester backbone, leading to divergent reactivity.
- Thermal Stability : The presence of lead reduces thermal stability (decomposition at ~120°C) compared to the all-silicon derivative (>200°C) .
Key Research Findings
- Reactivity Trends : The Si–O bond in this compound exhibits greater hydrolytic stability than S–Pb bonds in plumbyl analogs but is less robust than Si–C bonds in pure silanes .
- Analytical Utility : While HOTs/HODs derivatives achieve higher derivatization efficiency, this compound is uniquely suited for sulfur-containing substrates due to its thioester compatibility .
- Toxicity Profile : Silicon-based compounds like this compound are generally safer than lead-containing analogs, aligning with modern green chemistry principles .
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